molecular formula C11H7ClO3 B182476 6-Chloro-3-formyl-7-methylchromone CAS No. 64481-12-5

6-Chloro-3-formyl-7-methylchromone

Cat. No.: B182476
CAS No.: 64481-12-5
M. Wt: 222.62 g/mol
InChI Key: NULJNFUEBPQUNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-3-formyl-7-methylchromone can be synthesized through several methods. One common method involves the reaction of 5’-chloro-2’-hydroxy-4’-methylacetophenone with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-formyl-7-methylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Chloro-3-formyl-7-methylchromone include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to modulate multidrug resistance and interact with specific molecular targets makes it particularly valuable in scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-7-methyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULJNFUEBPQUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345726
Record name 6-Chloro-3-formyl-7-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64481-12-5
Record name 6-Chloro-3-formyl-7-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-formyl-7-methylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of inhibiting PTP1B and how does 6-chloro-3-formyl-7-methylchromone achieve this?

A1: Protein tyrosine phosphatase 1B (PTP1B) is an enzyme involved in regulating insulin signaling pathways. [, ] Inhibiting PTP1B has emerged as a promising strategy for developing new treatments for type 2 diabetes and obesity. [, ] While the exact mechanism of action for this compound isn't detailed in the provided research, both studies demonstrate its ability to inhibit PTP1B activity. [, ] This inhibition likely occurs through binding to the enzyme's active site, preventing it from dephosphorylating its substrates and thereby modulating the targeted signaling pathways.

Q2: How potent is this compound as a PTP1B inhibitor compared to other known inhibitors?

A2: The research indicates that this compound inhibits PTP1B with an IC50 value of 15 μM. [] This value represents the concentration of the compound required to reduce enzyme activity by 50%. In comparison, betulinic acid, another inhibitor tested, displayed an IC50 of 9 μM in one study [] and 13 μM in the other. [] These results suggest that while this compound shows inhibitory activity against PTP1B, its potency appears to be lower than that of betulinic acid in the experimental conditions used. Further research is needed to thoroughly evaluate and compare its efficacy to other known PTP1B inhibitors.

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